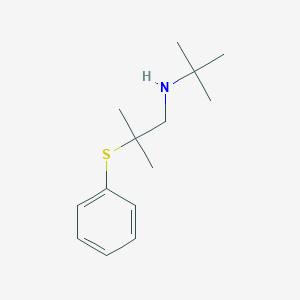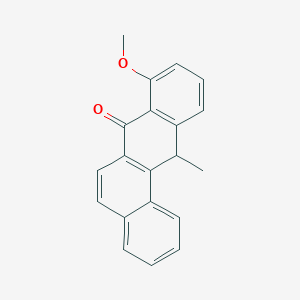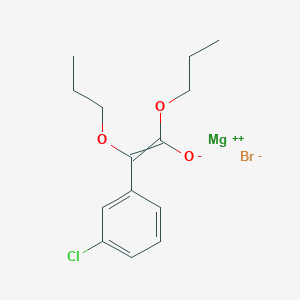
3-(4-Fluorophenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,2,4-triazine: is an organic compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of a fluorophenyl group at the third position of the triazine ring imparts unique chemical and physical properties to the compound. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the triazine ring. The reaction is carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, under reflux conditions.
Major Products Formed:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(4-Fluorophenyl)-1,2,4-triazine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, leading to potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential use in the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and leading to various physiological effects.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-1,2,4-triazine
- 3-(4-Bromophenyl)-1,2,4-triazine
- 3-(4-Methylphenyl)-1,2,4-triazine
Comparison: Compared to its analogs, 3-(4-Fluorophenyl)-1,2,4-triazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius influence the compound’s reactivity, stability, and biological activity. The fluorinated derivative often shows enhanced metabolic stability and improved binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
62230-41-5 |
|---|---|
Molecular Formula |
C9H6FN3 |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C9H6FN3/c10-8-3-1-7(2-4-8)9-11-5-6-12-13-9/h1-6H |
InChI Key |
WRTMHYDSPXVBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,9aR)-2,9-dimethyl-1,4-diphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14553387.png)

![2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14553404.png)

![N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine](/img/structure/B14553426.png)
![4,4,5,5-Tetrachloro-2-[(4-chlorophenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14553428.png)


![3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid](/img/structure/B14553436.png)




